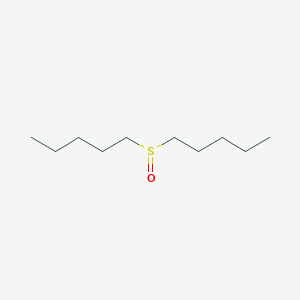

Dipentyl sulfoxide

描述

Dipentyl sulfoxide is an organic compound that has been widely used in scientific research due to its unique properties . It is a colorless liquid that is soluble in water and organic solvents. The molecule consists of two phenyl groups attached to a sulfur atom .

Synthesis Analysis

Dimethyl sulfoxide (DMSO) has been widely used as a synthon in organic chemistry, resulting in great progress in this research field . This type of reaction is mainly performed by transferring one or more units of dimethyl sulfoxide, such as oxygen (–O–,\u2009=O), methyl (–CH 3 ), methylene (–CH 2 –), methylidene (=CH 2 ), methine (=CH–), donor of formylation (–CHO), sulfur (–S–), methylthio (–SMe), methyl sulfoxide (–SOMe), donor of methyl thiomethylation (–CH 2 SMe), or donor of methyl sulfoxide methylation (–CH 2 SOMe), to the target molecules .

Molecular Structure Analysis

The molecular formula of Dipentyl sulfoxide is C12H10OS . The average mass is 202.272 Da and the monoisotopic mass is 202.045242 Da . The structure of the molecule can be viewed using Java or Javascript .

Chemical Reactions Analysis

Dimethyl sulfoxide is a valuable synthon for constructing heterocyclic compounds by acting as a carbon source, sulfur source and oxygen source as well as a key oxidant for various transformations . It has been used as a solvent for proteins and peptides due to its ability to solubilize hydrophobic compounds .

Physical And Chemical Properties Analysis

Dipentyl sulfoxide has a molecular formula of CHOS, an average mass of 202.272 Da, and a monoisotopic mass of 202.045242 Da .

安全和危害

Dipentyl phthalate, a compound similar to Dipentyl sulfoxide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage fertility and the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

未来方向

There are several future directions for the study of Dipentyl sulfoxide. One potential direction is the development of Dipentyl sulfoxide-based therapies for inflammatory and oxidative stress-related diseases. Another direction is the use of Dipentyl sulfoxide in the synthesis of metal nanoparticles for applications in catalysis and electronics .

属性

IUPAC Name |

1-pentylsulfinylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22OS/c1-3-5-7-9-12(11)10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAFGFCPKSXKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173616 | |

| Record name | Pentyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipentyl sulfoxide | |

CAS RN |

1986-90-9 | |

| Record name | 1,1′-Sulfinylbis[pentane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

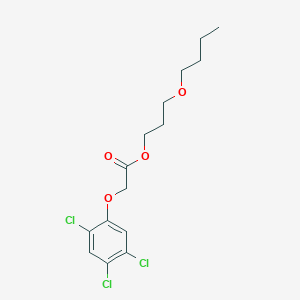

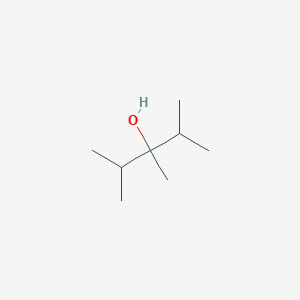

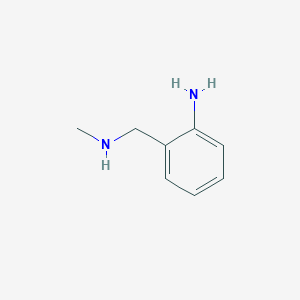

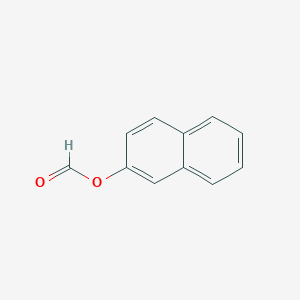

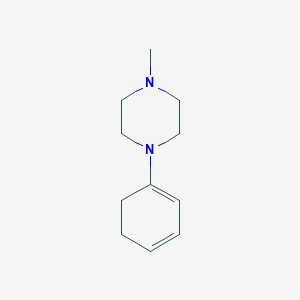

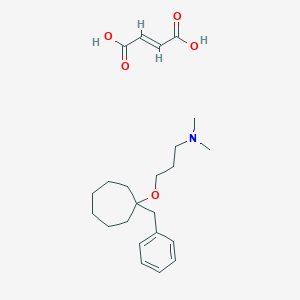

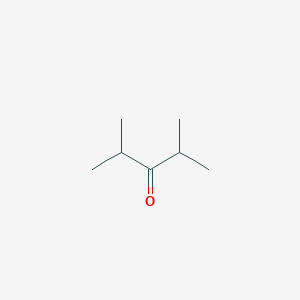

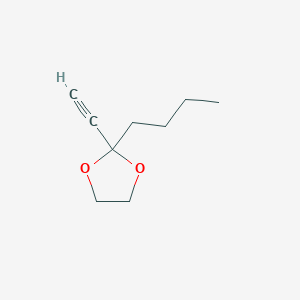

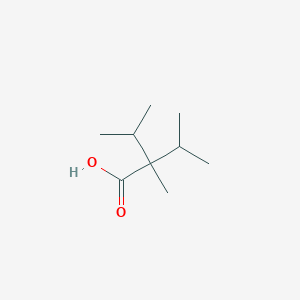

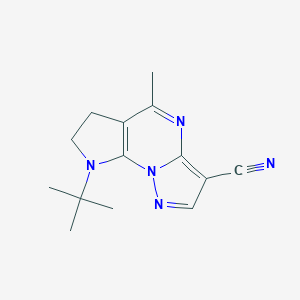

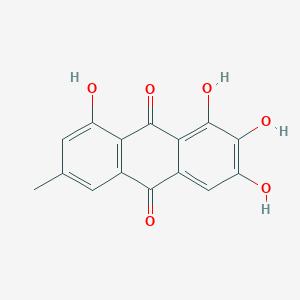

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)